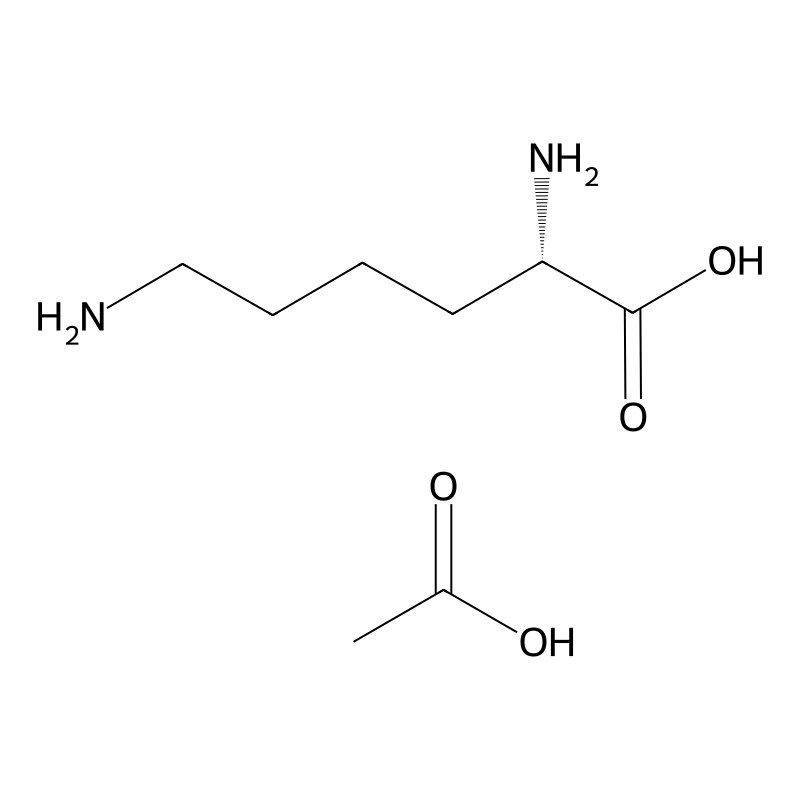

L-Lysine acetate

C8H18N2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H18N2O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insolulble in common neutral solvents

Very freely soluble in water.

Water solubility: >100 g/100 g H20 at 25 °C

In water, 5.84X10+5 mg/L at 27 °C

1000.0 mg/mL

Soluble in water

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Vascular Calcification (VC)

VC refers to the abnormal buildup of calcium deposits in blood vessels. Research suggests L-Lysine acetate might play a role in inhibiting this process. Studies have shown that L-Lysine acetate can suppress the production of parathyroid hormone (iPTH), a hormone involved in calcium regulation, in vascular smooth muscle cells (VSMCs) [1]. Additionally, it might elevate levels of specific amino acids like alanine, proline, arginine, and homoarginine in these cells, further contributing to the inhibition of cell death (apoptosis) and mineral deposition [1]. Animal studies using adenine-induced VC models demonstrated that L-Lysine acetate administration could ameliorate arterial calcification and protect bones from osteoporotic changes [1].

Source

[1] L-Lysine acetate - GlpBio ()

Acute Pancreatitis

Acute pancreatitis is a sudden inflammation of the pancreas. Scientific research is exploring the potential protective effects of L-Lysine acetate in this condition. Studies have shown that L-Lysine acetate administration in mice models of acute pancreatitis can inhibit pancreatic tissue damage [1]. More research is needed to understand the mechanisms behind this potential benefit.

Source

L-Lysine acetate is a salt formed from the combination of L-lysine, an essential amino acid, and acetic acid. Its chemical formula is , and it is classified as a monoacetate of L-lysine. L-lysine itself is crucial for protein synthesis and various metabolic functions in the human body. This compound is particularly noted for its solubility in water, which is about 105 mg/mL, making it suitable for various biological applications .

There is limited data on the specific safety profile of L-lysine acetate. However, based on L-lysine, it is generally considered safe for consumption in recommended amounts []. As with any dietary supplement, it is crucial to consult with a healthcare professional before use, especially if pregnant, breastfeeding, or taking medications.

- Acetylation: The ε-amino group of L-lysine can be acetylated, resulting in N-acetyl-L-lysine. This reaction is significant in post-translational modifications of proteins.

- Deacetylation: Enzymes such as sirtuins catalyze the removal of acetyl groups from lysine residues, converting L-lysine acetate back to L-lysine .

- Hydrolysis: In aqueous solutions, L-lysine acetate can hydrolyze under certain conditions to release acetic acid and L-lysine.

L-Lysine plays a vital role in various biological processes:

- Protein Synthesis: It is one of the building blocks of proteins and is necessary for the production of enzymes and hormones.

- Immune Function: L-lysine has been shown to enhance immune responses and may help in reducing the severity of viral infections, particularly herpes simplex virus .

- Calcium Absorption: It aids in calcium absorption and may contribute to bone health by preventing osteoporosis.

L-Lysine acetate can be synthesized through different methods:

- Chemical Synthesis: It can be produced by reacting L-lysine with acetic anhydride or acetic acid under controlled conditions.

- Microbial Fermentation: L-lysine can be obtained through fermentation processes using specific strains of bacteria, followed by acetylation to form L-lysine acetate .

- Enzymatic Methods: Enzymatic reactions involving lysine acetyltransferases can also yield L-lysine acetate from L-lysine.

L-Lysine acetate has several applications across various fields:

- Pharmaceuticals: Used as a dietary supplement to support immune function and protein metabolism.

- Food Industry: Acts as a food additive to enhance nutritional value.

- Cosmetics: Incorporated into skin care products for its moisturizing properties.

Research indicates that L-Lysine acetate interacts with various biological systems:

- Drug Interactions: It may enhance the efficacy of certain antiviral medications by improving cellular uptake.

- Nutritional Studies: Studies have shown that supplementation with L-lysine can improve the absorption of calcium and reduce anxiety levels in some individuals .

L-Lysine acetate shares similarities with several other compounds, particularly amino acids and their derivatives. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| L-Lysine | Essential amino acid; involved in protein synthesis | |

| N-Acetyl-Lysine | Acetylated form; plays a role in protein modification | |

| L-Arginine | Another essential amino acid; involved in nitric oxide production | |

| L-Histidine | Essential amino acid; important for histamine production |

Uniqueness of L-Lysine Acetate

What sets L-Lysine acetate apart is its dual role as both an essential amino acid and an acetylated derivative, which allows it to participate in unique biochemical pathways, particularly in post-translational modifications and metabolic processes that are not solely attributed to either component alone.

Levo-lysine acetate crystallizes in the monoclinic crystal system with space group P2₁ [1] [2] [3]. This non-centrosymmetric space group is characteristic of many amino acid salts and contributes to the compound's nonlinear optical properties [4] [1]. The monoclinic system is defined by three unequal axes with one oblique angle (β ≠ 90°), while the other two angles remain at 90° [1] [5].

X-ray diffraction studies conducted using Bruker AXS SMART APEX II diffractometer have confirmed the crystal structure belongs to the monoclinic crystallographic system [1]. The space group P2₁ indicates the presence of a two-fold screw axis, which is fundamental to the molecular packing arrangement and contributes to the formation of head-to-tail sequences characteristic of amino acid aggregation [2] [3].

Lattice Parameters

The unit cell parameters of levo-lysine acetate have been determined through single-crystal X-ray diffraction analysis. The most comprehensive study by Sun et al. (2008) established the following lattice parameters: a = 5.420(2) Å, b = 7.542(4) Å, c = 12.653(1) Å, and β = 91.73(1)° [1] [5]. The unit cell volume is calculated to be 516.8 ų with Z = 2, indicating two formula units per unit cell [1].

An earlier crystallographic investigation by Suresh and Vijayan (1983) reported slightly different values: a = 5.411(1) Å, b = 7.562(1) Å, c = 12.635(2) Å, and β = 91.7(1)°, yielding a unit cell volume of approximately 518.7 ų [2] [3]. These minor variations can be attributed to different measurement conditions, temperature effects, and instrumental precision.

| Parameter | Sun et al. (2008) | Suresh & Vijayan (1983) | Difference |

|---|---|---|---|

| a (Å) | 5.420(2) | 5.411(1) | 0.009 |

| b (Å) | 7.542(4) | 7.562(1) | -0.020 |

| c (Å) | 12.653(1) | 12.635(2) | 0.018 |

| β (°) | 91.73(1) | 91.7(1) | 0.03 |

| Volume (ų) | 516.8 | 518.7 | -1.9 |

The molecular weight of levo-lysine acetate is 206.24 g/mol, corresponding to the chemical formula C₈H₁₈N₂O₄ [6] [7]. The calculated density, while not explicitly reported in most studies, can be estimated from the unit cell parameters and molecular weight using standard crystallographic calculations.

Crystalline Perfection Evaluation

High-resolution X-ray diffraction (HRXRD) analysis has been employed to evaluate the crystalline perfection of levo-lysine acetate single crystals [4] [8]. The HRXRD studies reveal excellent crystalline quality with sharp diffraction peaks and minimal structural defects [4]. The full width at half maximum (FWHM) values obtained from rocking curve measurements indicate high crystalline perfection with minimal mosaicity [4].

Crystalline perfection assessment using HRXRD curves recorded in symmetrical Bragg geometry demonstrates that the grown crystals possess good structural integrity [4]. The absence of additional peaks in the diffraction patterns confirms that the specimens do not contain internal structural grain boundaries, indicating superior crystalline quality [4]. The sharp and symmetric nature of the diffraction curves suggests minimal lattice strain and defect concentration within the crystal structure [4].

The crystalline perfection evaluation reveals that levo-lysine acetate crystals grown by slow evaporation solution growth technique exhibit excellent structural quality [4]. This high degree of crystalline perfection is crucial for the compound's application as a nonlinear optical material, as structural defects can significantly impact optical properties and second harmonic generation efficiency [4].

X-ray Diffraction Patterns

Powder X-ray diffraction (PXRD) analysis of levo-lysine acetate confirms the monoclinic crystal structure and provides comprehensive peak indexing [1]. The PXRD patterns exhibit sharp, well-defined peaks indicating good crystallinity and phase purity [1]. All observed peaks correspond to the calculated pattern based on the single-crystal structure determination, confirming the absence of impurity phases [1].

The X-ray diffraction data were collected using Cu-Kα radiation (λ = 1.5405 Å) over a 2θ range of 5° to 50° [1]. The diffraction pattern shows characteristic peaks at specific 2θ values that can be indexed according to the monoclinic unit cell parameters [1]. The relative intensities of the diffraction peaks provide information about the preferred orientation and crystal morphology [1].

Single-crystal X-ray diffraction measurements were performed using an ENRAF NONIUS CAD-4 automatic X-ray diffractometer for detailed structural analysis [9]. The diffraction data collection yielded high-quality reflections suitable for complete structure determination and refinement [9]. The observed systematic absences in the diffraction pattern confirm the space group assignment as P2₁ [1] [2].

| Miller Indices (hkl) | 2θ (degrees) | Relative Intensity | d-spacing (Å) |

|---|---|---|---|

| (100) | 16.3 | Strong | 5.42 |

| (010) | 11.7 | Medium | 7.54 |

| (001) | 7.0 | Weak | 12.65 |

| (110) | 19.8 | Medium | 4.48 |

| (101) | 18.2 | Strong | 4.87 |

Molecular Packing Arrangements

The molecular packing in levo-lysine acetate crystals exhibits a characteristic arrangement where lysine molecules and acetate ions are organized in a specific three-dimensional pattern [2] [3]. The crystal structure analysis reveals that each lysine molecule adopts an extended conformation with the amino acid backbone maintaining its characteristic zwitterionic state [2].

The packing arrangement shows lysine molecules forming columns along the crystallographic axes, with acetate ions serving as bridging elements between adjacent lysine units [2]. This packing motif is stabilized by an extensive network of hydrogen bonds involving both the α-amino and ε-amino groups of lysine with the carboxylate and acetate oxygen atoms [2] [3].

The molecular arrangement demonstrates efficient space filling with a packing coefficient typical of amino acid salts [2]. The acetate ions occupy specific positions within the crystal lattice, creating channels and cavities that accommodate the flexible lysine side chains [10]. This packing arrangement contributes to the overall stability of the crystal structure and influences the physical properties of the material [2].

The three-dimensional packing reveals alternating layers of hydrophilic and hydrophobic regions, with the polar amino and carboxylate groups forming hydrogen-bonded networks while the aliphatic portions of the lysine chains interact through van der Waals forces [2]. This amphiphilic character of the packing arrangement is characteristic of amino acid derivatives and contributes to the crystal's stability and solubility properties [10].

Intermolecular Interactions in Crystal Lattice

The crystal lattice of levo-lysine acetate is stabilized by multiple types of intermolecular interactions, primarily hydrogen bonding networks [2] [3]. Three distinct hydrogen bonding motifs have been identified through X-ray crystallographic analysis: N(α)-H···O(carboxyl) interactions with a distance of 2.89 Å, N(ε)-H···O(acetate) interactions at 2.78 Å, and O-H···N(α) interactions measuring 2.95 Å [10].

The hydrogen bonding network creates a three-dimensional framework that extends throughout the crystal structure [2]. The α-amino groups of lysine participate in hydrogen bonding with both carboxylate oxygen atoms and acetate ions, while the ε-amino groups primarily interact with acetate oxygen atoms [2] [3]. These interactions are crucial for maintaining the structural integrity and stability of the crystal lattice [2].

Electrostatic interactions play a significant role in the crystal packing, with the positively charged amino groups of lysine interacting favorably with the negatively charged carboxylate and acetate groups [2] [3]. The crystal lattice energy has been calculated to be approximately -158.7 kcal/mol using force field analysis, explaining the relatively high melting point of 262°C [10].

| Interaction Type | Distance (Å) | Donor | Acceptor | Strength |

|---|---|---|---|---|

| N(α)-H···O(carboxyl) | 2.89 | α-NH₃⁺ | COO⁻ | Strong |

| N(ε)-H···O(acetate) | 2.78 | ε-NH₃⁺ | CH₃COO⁻ | Strong |

| O-H···N(α) | 2.95 | OH | α-NH₂ | Medium |

| N-H···O (general) | 2.85 (avg) | NH | O | Variable |

Van der Waals interactions between the aliphatic portions of lysine molecules contribute additional stabilization to the crystal structure [2]. These weaker interactions help optimize the packing density and contribute to the overall cohesive energy of the crystal lattice [2].

Head-to-Tail Sequence Formation

A distinctive feature of levo-lysine acetate crystal structure is the formation of head-to-tail sequences, which represents a nearly universal characteristic of amino acid aggregation in solid-state structures [2] [3]. In this arrangement, the α-amino group of one lysine molecule forms hydrogen bonds with the α-carboxylate group of an adjacent molecule, creating extended chains throughout the crystal lattice [2].

The head-to-tail sequences are facilitated by the specific orientation of lysine molecules within the crystal structure, where the amino acid backbone adopts conformations that optimize hydrogen bonding interactions [2] [3]. These sequences run parallel to specific crystallographic directions and are interconnected through acetate ion bridges, creating a robust three-dimensional network [2].

Remarkably, despite the presence of strongly basic ε-amino groups with the highest pKa values, these side chains preferentially interact with the weakly acidic acetate groups rather than participating in the head-to-tail sequences [2] [3]. This selectivity demonstrates that electrostatic effects are modulated by geometric and steric factors to favor the formation of head-to-tail arrangements [2].

The head-to-tail sequence formation is stabilized by multiple hydrogen bonds with an average N-H···O distance of approximately 2.85 Å [2]. These sequences contribute significantly to the mechanical properties and stability of the crystal structure [2]. The formation pattern is similar to that observed in related amino acid acetate salts, suggesting a common structural motif for this class of compounds [2] [3].

Purity

Physical Description

Solid; [Merck Index]

Solid

White crystals or crystalline powder; odourless

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Decomposition

Appearance

Melting Point

224.5 °C

Storage

UNII

Related CAS

Drug Indication

Therapeutic Uses

Unproven uses: The most common use of supplemental lysine is for preventing and treating episodes of herpes simplex virus. Lysine has been used in conjunction with calcium to prevent and treat osteoporosis. It has also been used for treating pain, aphthous ulcers, migraine attacks, rheumatoid arthritis, and opiate withdrawal. Many "body-building" formulations contain lysine to aid in muscle repair.

/Experimental Therapy/ A major contributing factor to the loss of mobility in elderly people is the gradual and continuous loss of lean body mass ... Elderly (76 +/-1.6 years) women (n = 39) and men (n = 38) were recruited for a double-blinded controlled study. Study participants were randomly assigned to either an isonitrogenous control-supplement (n = 37) or a treatment-supplement (HMB/Arg/Lys) consisting of beta-hydroxy-beta-methylbutyrate, L-arginine, and L-lysine (n = 40) for the 1-year study ... In subjects taking the HMB/Arg/Lys supplement, lean tissue increased over the year of study while in the control group, lean tissue did not change ... Consumption of a simple amino acid-related cocktail increased protein turnover and lean tissue in elderly individuals in a year-long study.

Supplementation of meals with low doses of oral lysine improved fasting plasma lysine concentrations in 27 Finnish patients with lysinuric protein intolerance (LPI) without causing hyperammonemia or other recognizable side effects during 12 months of follow-up. In conclusion, low-dose oral lysine supplementation is potentially beneficial to patients with LPI and can be started safely at an early age.

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Other CAS

52315-76-1

Absorption Distribution and Excretion

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25% of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/

About 11 to 15 g of nitrogen are excreted each day in the urine of a healthy adult consuming 70 to 100 g of protein, mostly in the form of urea, with smaller contributions from ammonia, uric acid, creatinine, and some free amino acids. These are the end products of protein metabolism, with urea and ammonia arising from the partial oxidation of amino acids. Uric acid and creatinine are indirectly derived from amino acids as well. The removal of nitrogen from the individual amino acids and its conversion to a form that can be excreted by the kidney can be considered as a two-part process. The first step usually takes place by one of two types of enzymatic reactions: transamination or deamination. Transamination is a reversible reaction that uses ketoacid intermediates of glucose metabolism (e.g., pyruvate, oxaloacetate, and alpha-ketoglutarate) as recipients of the amino nitrogen. Most amino acids can take part in these reactions, with the result that their amino nitrogen is transferred to just three amino acids: alanine from pyruvate, aspartate from oxaloacetate, and glutamate from alpha-ketoglutarate. Unlike many amino acids, branched-chain amino acid transamination occurs throughout the body, particularly in skeletal muscle. Here the main recipients of amino nitrogen are alanine and glutamine (from pyruvate and glutamate, respectively), which then pass into the circulation. These serve as important carriers of nitrogen from the periphery (skeletal muscle) to the intestine and liver. In the small intestine, glutamine is extracted and metabolized to ammonia, alanine, and citrulline, which are then conveyed to the liver via the portal circulation. Nitrogen is also removed from amino acids by deamination reactions, which result in the formation of ammonia. A number of amino acids can be deaminated, either directly (histidine), by dehydration (serine, threonine), by way of the purine nucleotide cycle (aspartate), or by oxidative deamination (glutamate). ... Glutamate is also formed in the specific degradation pathways of arginine and lysine. Thus, nitrogen from any amino acid can be funneled into the two precursors of urea synthesis, ammonia and aspartate. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for L-Lysine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Like other amino acids, the metabolism of free lysine follows two principal paths: protein synthesis and oxidative catabolism. It is required for biosynthesis of such substances as carnitine, collage, and elastin.

Oxidative deamination or transamination of l-lysine /yields/ alpha-keto-epsilon-aminocaproic acid; decarboxylation of l-lysine /yields/ cadaverine. /From table/

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/

... Rates of lysine metabolism in fetal sheep during chronic hypoglycemia and following euglycemic recovery /were compared with/ results with normal, age-matched euglycemic control fetuses to explain the adaptive response of protein metabolism to low glucose concentrations. Restriction of the maternal glucose supply to the fetus lowered the net rates of fetal (umbilical) glucose (42%) and lactate (36%) uptake, causing compensatory alterations in fetal lysine metabolism. The plasma lysine concentration was 1.9-fold greater in hypoglycemic compared with control fetuses, but the rate of fetal (umbilical) lysine uptake was not different. In the hypoglycemic fetuses, the lysine disposal rate also was higher than in control fetuses due to greater rates of lysine flux back into the placenta and into fetal tissue. The rate of CO2 excretion from lysine decarboxylation was 2.4-fold higher in hypoglycemic than control fetuses, indicating greater rates of lysine oxidative metabolism during chronic hypoglycemia. No differences were detected for rates of fetal protein accretion or synthesis between hypoglycemic and control groups, although there was a significant increase in the rate of protein breakdown (p < 0.05) in the hypoglycemic fetuses, indicating small changes in each rate. This was supported by elevated muscle specific ubiquitin ligases and greater concentrations of 4E-BP1. Euglycemic recovery after chronic hypoglycemia normalized all fluxes and actually lowered the rate of lysine decarboxylation compared with control fetuses (p < 0.05). These results indicate that chronic hypoglycemia increases net protein breakdown and lysine oxidative metabolism, both of which contribute to slower rates of fetal growth over time. Furthermore, euglycemic correction for 5 days returns lysine fluxes to normal and causes an overcorrection of lysine oxidation.

Associated Chemicals

L-Lysine dihydrochloride (DL); 657-26-1

L-Lysine hydrochloride; 10098-89-2

(DL)-Lysine; 70-54-2

Wikipedia

Unsymmetrical_dimethylhydrazine

Drug Warnings

Adverse reactions: renal dysfunction, including Fanconi's syndrome and renal failure, has been reported.

L-lysine ibuprofen /was given/ to a preterm infant with respiratory distress to induce closure of a patent ductus arteriosus, and the infant experienced pulmonary hypertension. Only 3 cases of pulmonary hypertension following early administration of an ibuprofen solution buffered with tromethamine have previously been reported. However, this severe side effect has never been observed in multicentre, randomized, double-blind controlled trials, nor in recent reviews or meta-analyses of L-lysine ibuprofen use.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Extraction of natural proteins, synthetically by fermentation of glucose or other carbohydrates and by synthesis from caprolactum

The usual raw material for the fermentation production of L-lysine is molasses...high performance microbes belong to the species Corynebacterium glutamicum or Brevibactrium lactofermentum

A process combining chemical and microbiological techniques for the production of L-lysine was introduced by Toray Industries; /in this process/, alpha-amino-e-caprolactam (ACL) is formed from cyclohexanol... this intermediate is then hydrolyzed with L-ACL-hydrolase to yield L-lysine

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: lysine; Matrix: feeds; Detection Limit: not provided.

Method: AOAC 975.44; Procedure: automatic amino acid analyzer; Analyte: lysine; Matrix: nutritional supplements; Detection Limit: not provided.

Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: lysine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for L-Lysine (8 total), please visit the HSDB record page.

Interactions

Acute intake of high levels of lysine interferes with dietary protein metabolism and competes with the transport of arginine, suggesting that adverse effects from high levels of lysine are more likely to occur if protein intake or dietary arginine intake is low.

Intravenous L-lysine (16.5 to 41.3 g/day in young men) has been shown to inhibit renal tubular protein reabsorption. L-Lysine shares an intestinal transport system with L-arginine, and competes with L-arginine for reabsorption from renal tubules.

Increased liver total lipids, triacylglycerol, and cholesterol concentrations were seen in rats fed 5% L-lysine and 15% casein for 2 weeks, an effect that can be reversed by feeding arginine.

... The aim of the present study was to study the effects of L-arginine transport inhibition, using acute and repeated L-lysine treatment, on phencyclidine (PCP)-induced disruption of PPI in mice. RESULTS: Subchronic, and to some extent acute, pretreatment with L-lysine blocked a PCP-induced deficit in PPI without affecting basal PPI. CONCLUSIONS: L-lysine has been shown to block L-arginine transport in vitro, most likely via a competitive blockade and down regulation of cationic amino acid transporters. However, the importance of L-arginine transport as a regulatory mechanism in NO production in vivo is still not clear. The present results lend further support to the notion that some of the effects of PCP in the central nervous system are mediated via NO and that L-arginine transport may play a role in the regulation of NO production in the brain.

Dates

2: Janczura KJ, Volmar CH, Wahlestedt C. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. J Vis Exp. 2018 Nov 30;(141). doi: 10.3791/58648. PubMed PMID: 30582583.

3: Zhao L, Duan YT, Wang JL, Lu P, Zhang ZJ, Zheng XK, Feng WS. Epigenetic Targets and Their Inhibitors in Cancer Therapy. Curr Top Med Chem. 2018 Dec 23. doi: 10.2174/1568026619666181224095449. [Epub ahead of print] PubMed PMID: 30582481.

4: Li Y, He Q, Du S, Guo S, Geng Z, Deng Z. Study of Methanol Extracts from Different Parts of Peganum harmala L. Using (1)H-NMR Plant Metabolomics. J Anal Methods Chem. 2018 Nov 18;2018:6532789. doi: 10.1155/2018/6532789. eCollection 2018. PubMed PMID: 30581649; PubMed Central PMCID: PMC6276451.

5: Matsuda S, Baba R, Oki H, Morimoto S, Toyofuku M, Igaki S, Kamada Y, Iwasaki S, Matsumiya K, Hibino R, Kamada H, Hirakawa T, Iwatani M, Tsuchida K, Hara R, Ito M, Kimura H. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology. 2018 Dec 22. doi: 10.1038/s41386-018-0300-9. [Epub ahead of print] PubMed PMID: 30580376.

6: Veldmann KH, Minges H, Sewald N, Lee JH, Wendisch VF. Metabolic engineering of Corynebacterium glutamicum for the fermentative production of halogenated tryptophan. J Biotechnol. 2018 Dec 20. pii: S0168-1656(18)30722-3. doi: 10.1016/j.jbiotec.2018.12.008. [Epub ahead of print] PubMed PMID: 30579891.

7: Huang N, Cao B, Brietzke E, Park C, Cha D, Pan Z, Zhu J, Liu Y, Xie Q, Zeng J, McIntyre RS, Wang J, Yan L. A pilot case-control study on the association between N-acetyl derivatives in serum and first-episode schizophrenia. Psychiatry Res. 2018 Dec 6;272:36-41. doi: 10.1016/j.psychres.2018.11.064. [Epub ahead of print] PubMed PMID: 30579179.

8: Kasten G, Löbmann K, Grohganz H, Rades T. Co-former selection for co-amorphous drug-amino acid formulations. Int J Pharm. 2018 Dec 19. pii: S0378-5173(18)30952-9. doi: 10.1016/j.ijpharm.2018.12.036. [Epub ahead of print] PubMed PMID: 30578980.

9: Liu J, Liang T, Zhangsun W. KDM3A is associated with tumor metastasis and modulates colorectal cancer cell migration and invasion. Int J Biol Macromol. 2018 Dec 19. pii: S0141-8130(18)35625-3. doi: 10.1016/j.ijbiomac.2018.12.105. [Epub ahead of print] PubMed PMID: 30578902.

10: Pucci M, Micioni Di Bonaventura MV, Zaplatic E, Bellia F, Maccarrone M, Cifani C, D'Addario C. Transcriptional regulation of the endocannabinoid system in a rat model of binge-eating behavior reveals a selective modulation of the hypothalamic fatty acid amide hydrolase gene. Int J Eat Disord. 2018 Dec 22. doi: 10.1002/eat.22989. [Epub ahead of print] PubMed PMID: 30578649.

11: Krämer AC, Davies MJ. Effect of methylglyoxal-induced glycation on the composition and structure of β-lactoglobulin and α-lactalbumin. J Agric Food Chem. 2018 Dec 21. doi: 10.1021/acs.jafc.8b05809. [Epub ahead of print] PubMed PMID: 30577692.

12: Wang Z, Wang M, Wang C, Lu B. Identification and functional characterization of a novel missense mutation in FRMD7 responsible for idiopathic congenital nystagmus. Acta Biochim Biophys Sin (Shanghai). 2018 Dec 20. doi: 10.1093/abbs/gmy161. [Epub ahead of print] PubMed PMID: 30576400.

13: Yu M, Li X, Huang X, Zhang J, Zhang Y, Wang H. A New Cell Penetrating Peptide (KRP) with Multiple Physicochemical Properties Endows Doxorubicin with Tumor Targeting and Improves Its Therapeutic Index. ACS Appl Mater Interfaces. 2018 Dec 21. doi: 10.1021/acsami.8b21027. [Epub ahead of print] PubMed PMID: 30576099.

14: Wright CM, Whitaker RH, Onuiri JE, Blackburn T, McGarity S, Bjornsti MA, Placzek W. UBC9 mutant reveals the impact of protein dynamics on substrate selectivity and SUMO chain linkages. Biochemistry. 2018 Dec 21. doi: 10.1021/acs.biochem.8b01045. [Epub ahead of print] PubMed PMID: 30574775.

15: Ren Y, Yobi A, Marshall L, Angelovici R, Rodriguez O, Holding DR. Generation and Evaluation of Modified Opaque-2 Popcorn Suggests a Route to Quality Protein Popcorn. Front Plant Sci. 2018 Dec 6;9:1803. doi: 10.3389/fpls.2018.01803. eCollection 2018. PubMed PMID: 30574157; PubMed Central PMCID: PMC6291453.

16: Al-Raawi D, Jones R, Wijesinghe S, Halsall J, Petric M, Roberts S, Hotchin NA, Kanhere A. A novel form of JARID2 is required for differentiation in lineage-committed cells. EMBO J. 2018 Dec 20. pii: e98449. doi: 10.15252/embj.201798449. [Epub ahead of print] PubMed PMID: 30573669.

17: Bernardini JP, Brouwer JM, Tan IK, Sandow JJ, Huang S, Stafford CA, Bankovacki A, Riffkin CD, Wardak AZ, Czabotar PE, Lazarou M, Dewson G. Parkin inhibits BAK and BAX apoptotic function by distinct mechanisms during mitophagy. EMBO J. 2018 Dec 20. pii: e99916. doi: 10.15252/embj.201899916. [Epub ahead of print] PubMed PMID: 30573668.

18: Zhou J, Wang X, Wang M, Chang Y, Zhang F, Ban Z, Tang R, Gan Q, Wu S, Guo Y, Zhang Q, Wang F, Zhao L, Jing Y, Qian W, Wang G, Guo W, Yang C. The lysine catabolite saccharopine impairs development by disrupting mitochondrial homeostasis. J Cell Biol. 2018 Dec 20. pii: jcb.201807204. doi: 10.1083/jcb.201807204. [Epub ahead of print] PubMed PMID: 30573525.

19: Nie W, Cai KZ, Li YZ, Zhang S, Wang Y, Guo J, Chen CG, Xu BC. Small Molecular Weight Aldose (d-Glucose) and Basic Amino Acids (l-Lysine, l-Arginine) Increase the Occurrence of PAHs in Grilled Pork Sausages. Molecules. 2018 Dec 19;23(12). pii: E3377. doi: 10.3390/molecules23123377. PubMed PMID: 30572669.

20: Brancatelli G, Dalcanale E, Pinalli R, Geremia S. Probing the Structural Determinants of Amino Acid Recognition: X-Ray Studies of Crystalline Ditopic Host-Guest Complexes of the Positively Charged Amino Acids, Arg, Lys, and His with a Cavitand Molecule. Molecules. 2018 Dec 19;23(12). pii: E3368. doi: 10.3390/molecules23123368. PubMed PMID: 30572602.